molecular formula C23H20N2O B5828040 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one

Cat. No.: B5828040
M. Wt: 340.4 g/mol
InChI Key: LUMMCCKXDBPGGG-UHFFFAOYSA-N
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Description

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a phenethyl substituent at position 3 and a p-tolyl (4-methylphenyl) group at position 2 of the quinazolin-4-one core. The quinazolinone scaffold is known for its pharmacological versatility, with substituents at positions 2 and 3 playing critical roles in modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-17-11-13-19(14-12-17)22-24-21-10-6-5-9-20(21)23(26)25(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMMCCKXDBPGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of quinazolinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities. These derivatives are often tested for their antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it can inhibit the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms . In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-phenethyl-2-p-tolyl-3H-quinazolin-4-one can be contextualized against the following analogs (Table 1):

Table 1: Comparative Analysis of Quinazolin-4-one Derivatives

Compound Name Substituents (Position 2) Substituents (Position 3) Molecular Weight (g/mol) Key Properties/Activities References
This compound p-Tolyl Phenethyl ~388.5* Hypothesized CNS activity (lipophilic)
3-Amino-2-p-tolyl-3H-quinazolin-4-one p-Tolyl Amino (-NH₂) 265.3 Increased polarity; potential nucleophilic reactivity
2-(Cinnamylthio)-3-p-tolyl-3H-quinazolin-4-one p-Tolyl Cinnamylthio (S-CH₂-C₆H₅-CH=CH₂) 400.5 Enhanced π-π interactions; antimicrobial potential
3-Hydroxy-2-methyl-3H-quinazolin-4-one Methyl Hydroxy (-OH) 176.2 High solubility; limited membrane permeability
3-(3,4-Dimethoxyphenethyl)-2-p-tolyl-3H-quinazolin-4-one p-Tolyl 3,4-Dimethoxyphenethyl 458.5 Improved electron density; possible kinase inhibition
3-(p-Tolyl)-2-[(3-trifluoromethylbenzyl)thio]quinazolin-4-one (3-Trifluoromethylbenzyl)thio p-Tolyl 426.5 High lipophilicity (CF₃ group); protease inhibition

*Calculated based on molecular formula C₂₃H₂₀N₂O.

Key Observations:

Substituent Effects on Bioactivity: The phenethyl group in the target compound likely confers greater lipophilicity compared to the amino (-NH₂) or hydroxy (-OH) groups in analogs . This property may enhance its ability to interact with hydrophobic enzyme pockets or cell membranes. Sulfur-containing derivatives (e.g., cinnamylthio, trifluoromethylbenzylthio) exhibit enhanced antimicrobial and protease inhibitory activities due to thioether-mediated redox interactions or steric bulk .

Electronic and Steric Modifications: The 3,4-dimethoxyphenethyl analog (MW 458.5) introduces electron-donating methoxy groups, which could stabilize charge-transfer complexes in receptor binding .

Synthetic Accessibility :

  • Derivatives with simple substituents (e.g., methyl, hydroxy) are synthesized in fewer steps (e.g., via hydrazine reflux ), while sulfur-containing analogs require multistep protocols involving thiol-alkyne click chemistry or nucleophilic substitutions .

Pharmacological Gaps :

  • Data on the target compound’s specific biological activities (e.g., antimicrobial, antitumor) are absent in the provided evidence, contrasting with analogs like triazolylthiomethyl derivatives, which show documented anti-inflammatory and analgesic effects .

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